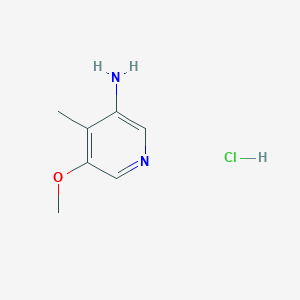
5-Methoxy-4-methylpyridin-3-amine hydrochloride
Vue d'ensemble
Description
5-Methoxy-4-methylpyridin-3-amine hydrochloride is a chemical compound with the empirical formula C7H11ClN2O . It has a molecular weight of 174.63 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-4-methylpyridin-3-amine hydrochloride can be represented by the SMILES stringCl.COc1cncc(N)c1C . The InChI representation is 1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H . Physical And Chemical Properties Analysis
5-Methoxy-4-methylpyridin-3-amine hydrochloride is a solid compound . It has a molecular weight of 174.63 and an empirical formula of C7H11ClN2O .Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
5-Methoxy-4-methylpyridin-3-amine hydrochloride has been studied for its antimicrobial properties. Research demonstrates that derivatives of this compound exhibit notable antimicrobial activity. For example, Georgiadis (1976) explored compounds synthesized through the Michael type addition of an amine to related compounds, finding these derivatives to be effective as coccidiostats and to retain their activity upon reduction (Georgiadis, 1976).
Antimalarial Research
In antimalarial research, derivatives of 5-Methoxy-4-methylpyridin-3-amine hydrochloride have been synthesized and tested. Barlin and Tan (1984) prepared N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate, but found these compounds to show no significant antimalarial activity compared to established treatments like chloroquine or primaquine (Barlin & Tan, 1984).
Synthesis of Gastric-acid Inhibiting Compounds
Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for preparing gastric-acid inhibiting compounds. Their research highlighted an efficient route to synthesize this compound, which bears structural similarities to 5-Methoxy-4-methylpyridin-3-amine hydrochloride (Mittelbach et al., 1988).
Propriétés
IUPAC Name |
5-methoxy-4-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQLPGBPHSPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673038 | |
| Record name | 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methylpyridin-3-amine hydrochloride | |
CAS RN |
1185094-00-1 | |
| Record name | 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





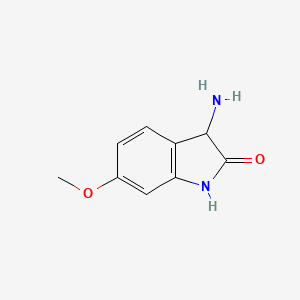



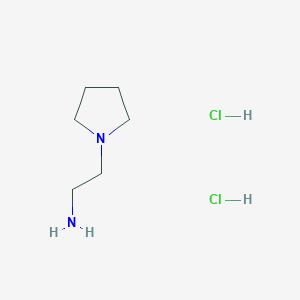
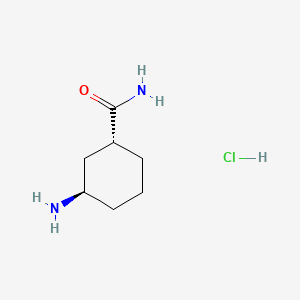
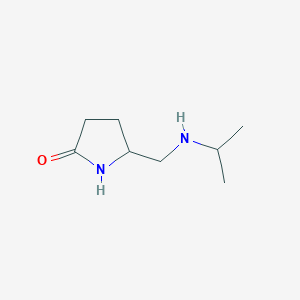
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
